Cas no 1346773-54-3 ((1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride)

(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride is a chiral cyclohexane derivative featuring a stereochemically defined structure with both (1S,2R) and (R) configurations. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of enantioselective catalysts or bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and purification. Its rigid cyclohexane backbone and phenyl-substituted amine moiety contribute to its utility in stereocontrolled transformations. The well-defined stereochemistry ensures high selectivity in synthetic applications, making it a preferred choice for studies requiring precise chiral induction. Suitable for use under controlled conditions, it meets rigorous purity standards for research purposes.
(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride structure
1346773-54-3 structure
Product Name:(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride
CAS No:1346773-54-3
MF:C15H22ClNO2
MW:283.7936835289
CID:1030030
PubChem ID:71301496
Update Time:2025-10-30

(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride
    • (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexane-1-carboxylic acid,hydrochloride
    • 1346773-54-3
    • (1S,2R)-2-((R)-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride
    • (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylic acid hydrochloride
    • DTXSID20744353
    • (1S,2R)-2-{[(1R)-1-Phenylethyl]amino}cyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
    • (1S,2R)-2-{[(1R)-1-PHENYLETHYL]AMINO}CYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE
    • (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylicacidhydrochloride
    • Inchi: 1S/C15H21NO2.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15(17)18;/h2-4,7-8,11,13-14,16H,5-6,9-10H2,1H3,(H,17,18);1H/t11-,13+,14-;/m1./s1
    • InChI Key: PLVIDAXJKGCCHG-UNZLNSEESA-N
    • SMILES: Cl.OC([C@H]1CCCC[C@H]1N[C@H](C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 283.1339066g/mol
  • Monoisotopic Mass: 283.1339066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų

(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride Pricemore >>

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Additional information on (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride

Comprehensive Overview of (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride (CAS No. 1346773-54-3)

The compound (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride (CAS No. 1346773-54-3) is a chiral derivative of cyclohexanecarboxylic acid, widely recognized for its potential applications in pharmaceutical research and asymmetric synthesis. Its unique stereochemistry, marked by the (1S,2R) and (R) configurations, makes it a valuable intermediate in the development of enantioselective catalysts and bioactive molecules. Researchers are increasingly focusing on this compound due to its role in addressing challenges related to drug delivery systems and chiral resolution, which are critical in modern medicinal chemistry.

In recent years, the demand for chiral building blocks like (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride has surged, driven by advancements in precision medicine and green chemistry. The compound's hydrochloride salt form enhances its solubility, making it suitable for aqueous-phase reactions and formulation development. A growing trend in scientific literature highlights its utility in peptide mimetics and enzyme inhibition studies, aligning with the broader interest in targeted therapies and personalized healthcare solutions.

From a synthetic perspective, the cyclohexane backbone of this molecule offers structural rigidity, which is advantageous for designing conformationally constrained analogs. The presence of the phenylethylamine moiety further contributes to its versatility, enabling interactions with biological receptors and catalytic sites. These features have sparked discussions in forums and publications about its potential in neuropharmacology and cancer research, though rigorous clinical validation remains ongoing.

Environmental and regulatory considerations also play a role in the compound's adoption. Its synthesis often aligns with sustainable chemistry principles, minimizing waste through atom-efficient pathways. This aligns with the industry's shift toward eco-friendly synthesis, a topic frequently searched by professionals in pharmaceutical manufacturing and academic research. Additionally, the compound's stability under standard storage conditions (room temperature, dry environments) ensures practicality for laboratory use.

In summary, (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride (CAS No. 1346773-54-3) represents a convergence of stereochemical precision, pharmaceutical relevance, and synthetic adaptability. Its study continues to inspire innovations across drug discovery and material science, reflecting the dynamic interplay between molecular design and real-world applications.

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